![molecular formula C7H8N2O3S B13947962 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid CAS No. 213390-61-5](/img/structure/B13947962.png)
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid
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Overview
Description
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methylcarbamoyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-thiophene-3-carboxylic acid amide
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: Compared to other thiophene derivatives, 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, while 2-butylthiophene is used in anticancer agent synthesis, this compound’s unique structure makes it suitable for a broader range of applications .
Biological Activity
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methylcarbamoyl group and a carboxylic acid moiety. Its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit the activity of various kinases, including c-Kit, which is implicated in several malignancies. This inhibition can lead to reduced cell proliferation in cancer cells .
- Anti-inflammatory Properties : The compound may modulate pathways associated with inflammation, potentially affecting the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines .
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound exhibit significant analgesic activity, surpassing standard analgesics like metamizole in efficacy .
Anticancer Activity
The compound's ability to inhibit c-Kit kinase activity suggests its potential use in treating cancers associated with this pathway, such as gastrointestinal stromal tumors (GIST) and certain leukemias. In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines .
Anti-inflammatory Activity
The modulation of inflammatory pathways presents opportunities for developing treatments for autoimmune diseases and chronic inflammatory conditions. Inhibition of NF-κB has been linked to decreased expression of inflammatory cytokines, making this compound a candidate for further exploration in inflammatory disease models .
Analgesic Activity
Recent studies have highlighted the analgesic properties of related thiophene compounds. For instance, derivatives have been tested using the "hot plate" method on animal models, showing significant pain relief compared to control substances .
Table 1: Summary of Biological Activities
Properties
CAS No. |
213390-61-5 |
---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7(12)9-5-4(6(10)11)2-3-13-5/h2-3H,1H3,(H,10,11)(H2,8,9,12) |
InChI Key |
KABQKIVGNNUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
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